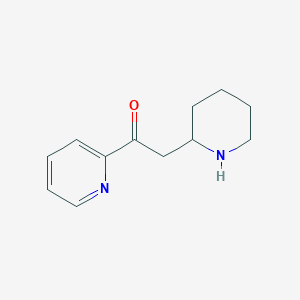

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one

CAS No.:

Cat. No.: VC17847292

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 2-piperidin-2-yl-1-pyridin-2-ylethanone |

| Standard InChI | InChI=1S/C12H16N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h2,4,6,8,10,13H,1,3,5,7,9H2 |

| Standard InChI Key | JMIVHKOMZOCYMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)CC(=O)C2=CC=CC=N2 |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one consists of two heterocyclic systems:

-

Piperidine: A six-membered saturated ring with one nitrogen atom, adopting a chair conformation in its most stable state.

-

Pyridine: A six-membered aromatic ring with one nitrogen atom, contributing to planar geometry and π-π stacking potential.

The ethanone linker () bridges the 2-position of the piperidine ring to the 1-position of the pyridine ring, creating a conjugated system that may influence electronic distribution and reactivity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.27 g/mol |

| Exact Mass | 204.1263 |

| Polar Surface Area (PSA) | 33.20 Ų |

| LogP (Octanol-Water) | 1.70 |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 3 (ketone O, pyridine N) |

Synthetic Approaches

Retrosynthetic Analysis

Plausible routes to 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one draw from methodologies used for analogous structures :

-

Reductive Amination: Coupling 2-pyridinecarbaldehyde with a piperidine-2-ylmethylamine derivative, followed by oxidation to the ketone.

-

Buchwald–Hartwig Amination: Cross-coupling a bromopyridine precursor with a preformed piperidinyl ethanone intermediate .

Stepwise Synthesis (Hypothetical Pathway)

-

Piperidine Functionalization:

-

Introduce a ketone group at the 2-position of piperidine via Friedel–Crafts acylation or oxidation of a secondary alcohol.

-

-

Pyridine Coupling:

-

Purification:

Key Challenges

-

Steric Hindrance: Bulky substituents on piperidine may impede coupling reactions, necessitating optimized catalysts (e.g., Pd(OAc)₂ with Xantphos) .

-

Oxidation Sensitivity: The ketone group requires protection (e.g., as a ketal) during synthetic steps involving reducing agents .

Comparative Structural Analysis

Conformational Dynamics

X-ray crystallography of structurally related piperidone derivatives reveals:

-

Dihedral Angles: The pyridine and piperidine rings adopt a near-planar arrangement, with dihedral angles of ~11.9° between rings, favoring conjugation .

-

Substituent Orientation: -Aryl groups (e.g., sulfonyl in ) project away from the piperidine core, minimizing steric clashes.

Impact of Ring Size

Comparing 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one to its pyrrolidine analog (CAS 402937-53-5) :

Table 2: Ring Size Effects on Properties

| Property | Piperidine Derivative | Pyrrolidine Derivative |

|---|---|---|

| Molecular Weight | 204.27 g/mol | 190.24 g/mol |

| LogP | 1.70 | 1.70 |

| PSA | 33.20 Ų | 33.20 Ų |

| Ring Strain | Low (chair) | Moderate (envelope) |

The similar LogP and PSA values suggest comparable solubility profiles, while reduced ring strain in piperidine may enhance synthetic accessibility .

Biological Relevance and Applications

Anticancer Activity

Compounds with analogous architectures (e.g., palbociclib analogs) demonstrate:

-

Cell Cycle Arrest: G1 phase accumulation in MV4-11 leukemia cells (85% at 0.40 μM) .

-

Antiproliferative Effects: GI values as low as 23 nM in cellular assays .

Future Directions

-

Synthetic Optimization:

-

Biological Profiling:

-

Screen against kinase panels (CDK4/6, Aurora kinases) to identify lead candidates.

-

-

Crystallographic Studies:

-

Resolve the X-ray structure to guide structure-activity relationship (SAR) studies.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume